1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Catalog No.
S2991337
CAS No.
1021073-04-0
M.F
C18H18FN7O
M. Wt
367.388
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyr...

CAS Number

1021073-04-0

Product Name

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

IUPAC Name

1-(4-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea

Molecular Formula

C18H18FN7O

Molecular Weight

367.388

InChI

InChI=1S/C18H18FN7O/c19-13-4-6-14(7-5-13)23-18(27)22-12-11-21-16-8-9-17(26-25-16)24-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,25)(H,20,24,26)(H2,22,23,27)

InChI Key

IQUCWIPGSYLVHJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=C(C=C3)F

solubility

not available

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a small-molecule compound recognized for its role as a selective inhibitor of certain tyrosine kinases, including c-Met and various vascular endothelial growth factor receptors (VEGFRs). These enzymes are crucial in processes such as cell signaling and tumor angiogenesis, making this compound a significant focus in cancer research. The chemical formula is C21H20FN7O\text{C}_{21}\text{H}_{20}\text{F}\text{N}_{7}\text{O}, with a molecular weight of 423.43 g/mol. It appears as a pale yellow solid, soluble in dimethyl sulfoxide and slightly soluble in water, with a melting point of approximately 230-236°C.

Involving 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea are centered around its synthesis and interactions with target enzymes. The compound acts by binding to the active sites of tyrosine kinases, inhibiting their function and thereby blocking downstream signaling pathways that contribute to tumor growth and metastasis. This inhibition can be quantitatively measured through various biochemical assays, often utilizing cell lines that express the target kinases.

The biological activity of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has been extensively studied in preclinical models. It demonstrates potent anti-tumor effects, particularly against non-small-cell lung cancer and hepatocellular carcinoma. The mechanism of action involves the inhibition of angiogenesis by blocking the c-Met and VEGFR pathways, which are essential for tumor blood supply and growth. Studies have shown that treatment with this compound can significantly reduce tumor size and prevent metastasis in animal models .

The synthesis of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves several key steps:

  • Condensation Reaction: The starting material, 1-(4-fluorophenyl)-3-(2-hydroxyethyl)urea, is reacted with 3,6-diamino-2-(2-pyridyl)pyridazine.
  • Reduction: Sodium cyanoborohydride is used to reduce intermediate compounds formed during the condensation.
  • Purification: The final product is purified using column chromatography.
  • Characterization: Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has potential applications in:

  • Cancer Therapy: Targeting tyrosine kinases involved in tumor growth.
  • Research: As a tool compound for studying kinase signaling pathways.

The compound's ability to inhibit angiogenesis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Interaction studies have focused on understanding how 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea binds to its target kinases. These studies typically involve:

  • Binding Affinity Assays: Measuring how effectively the compound binds to c-Met and VEGFRs.
  • Cell Proliferation Assays: Evaluating the impact on cancer cell lines expressing these kinases.

Results indicate that this compound has a high binding affinity for its targets, leading to effective inhibition of kinase activity and subsequent anti-tumor effects .

Several compounds share structural or functional similarities with 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxyphenyl)-cyclopropyl]-ureaContains bromine instead of fluorineTyrosine kinase inhibitorCyclopropane ring enhances stability
4-[1-[6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]ethyl]benzenesulfonamideSulfonamide moiety presentAnti-cancer activityDifferent mechanism targeting sulfonamide pathways
1-[5-Chloro-pyridin-2-yloxy]-3-{6-[dimethylaminomethyl]-pyrazin}-ureaContains chlorine and dimethylaminomethyl groupsAnti-tumor effectsDifferent substituents affect solubility

These comparisons illustrate that while there are similar compounds targeting tyrosine kinases, the specific structural features of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea confer unique properties that may enhance its efficacy in specific cancer types .

XLogP3

2.1

Dates

Last modified: 08-17-2023

Explore Compound Types